molecular formula C19H27N3O2 B2968113 1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396784-17-0

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No. B2968113
CAS RN: 1396784-17-0
M. Wt: 329.444
InChI Key: APKIBVJYGBMBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(Tert-butyl)phenyl)-3-(4-morpholinobut-2-yn-1-yl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has gained interest in the scientific community due to its unique chemical structure and promising pharmacological properties.

Scientific Research Applications

1. Inhibition of p38alpha MAP Kinase

A significant application of this compound is in the inhibition of p38alpha MAP kinase, a protein important in the regulation of cellular responses to stress and inflammation. This compound has been utilized in studies exploring treatments for autoimmune diseases, with its structure-activity relationships being a key focus. The tert-butyl group in the compound plays a critical role in this activity by occupying a specific domain in the kinase (Regan et al., 2003).

2. Complexation and Photoisomerization Studies

The compound has been involved in research studying its complexation with cyclodextrins and its role in the self-assembly of molecular devices. Its ability to undergo photoisomerization in both free and complex states has been a subject of interest, particularly in the context of ternary complex formations and molecular device functionalities (Lock et al., 2004).

3. Synthesis of Spiroheterocycles

The compound has been used in the synthesis of spiroheterocycles, a class of organic compounds. The reactions involving this compound have been noted for their high yields and the introduction of useful groups like pyridyl and morpholinyl into product structures, offering a range of applications in organic and medicinal chemistry (Gao et al., 2017).

4. Novel p38 MAPK Inhibitors

Another application is in the synthesis of novel p38 MAPK inhibitors. The compound's derivatives have been synthesized and studied for their inhibitory activities, with particular attention to the effects of various groups attached to it (Li et al., 2009).

5. Development of Safer Urea Syntheses

The compound has been a part of research focused on developing safer and environmentally friendly methods for the synthesis of ureas. This involves substituting hazardous reagents traditionally used in urea synthesis with cleaner alternatives, thus aligning with modern sustainable chemistry practices (Bigi et al., 2000).

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-19(2,3)16-6-8-17(9-7-16)21-18(23)20-10-4-5-11-22-12-14-24-15-13-22/h6-9H,10-15H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKIBVJYGBMBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC#CCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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